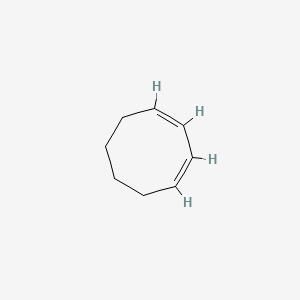

(z)-1,3-Octadiene

Description

(Z)-1,3-Octadiene is a cyclic olefin.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12 |

|---|---|

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(1Z,3E)-cycloocta-1,3-diene |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2+ |

InChI Key |

RRKODOZNUZCUBN-HSFFGMMNSA-N |

SMILES |

C1CCC=CC=CC1 |

Isomeric SMILES |

C1CC/C=C\C=C\C1 |

Canonical SMILES |

C1CCC=CC=CC1 |

Origin of Product |

United States |

Historical Context of Research on Conjugated 1,3 Diene Systems

The unique reactivity of conjugated dienes has been a subject of extensive study, leading to the development of foundational reactions in organic synthesis. mdpi.com The reactivity and utility of the 1,3-diene moiety have made it a cornerstone in modern organic synthesis, where it serves as a critical building block for constructing important target molecules. mdpi.com

A significant milestone in diene chemistry was the discovery of transition-metal-catalyzed cross-coupling reactions. In 1979, the Suzuki team reported a palladium-catalyzed coupling reaction between a boronic acid derivative and a vinyl bromide, which provided a new pathway to conjugated dienes. mdpi.com This opened the door for numerous applications in total synthesis. mdpi.com Similarly, the Heck reaction, another palladium-catalyzed method, allows for the direct formation of dienes from an activated coupling partner and a vinylic C-H bond, further expanding the synthetic toolkit for these structures. mdpi.com The development of these and other methods, such as olefin metathesis and rearrangements, has been central to the progress of organic synthesis. mdpi.com

Strategic Importance of Stereodefined Dienes in Advanced Organic Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, in a molecule is critical as it influences not only the outcomes of chemical transformations but also the molecule's physical and biological properties. mdpi.com In the context of conjugated dienes, the ability to control the geometry of the double bonds (i.e., to create stereodefined dienes) is of paramount importance. The (E,Z)-configured 1,3-diene unit, for instance, is a common structural motif found in numerous bioactive natural products. researchgate.net

Stereodefined dienes are crucial intermediates in the synthesis of complex molecules and functional materials. mdpi.comresearchgate.netorganic-chemistry.org Their defined geometry is essential for controlling the stereochemical outcome of subsequent reactions, such as the Diels-Alder cycloaddition, a powerful tool for forming six-membered rings. organic-chemistry.orgchimia.ch The strategic use of stereodefined dienes allows chemists to construct complex molecular architectures with high precision.

The synthesis of stereodefined 1,3-dienes has traditionally been achieved through several key strategies:

Transition-metal-catalyzed cross-coupling reactions : These reactions, such as the Suzuki and Stille couplings, involve joining pre-functionalized alkenyl partners that already have a defined stereochemistry. mdpi.comresearchgate.net

Olefination methods : Well-known reactions for stereoselective alkene synthesis have been adapted for creating dienes. mdpi.com

Rearrangements and Eliminations : Controlled rearrangements of enynes, alkynes, or allenes, and elimination reactions from appropriately configured precursors can also yield stereodefined dienes. mdpi.comorganic-chemistry.org

The choice of method depends on the desired stereoisomer and the functional groups present in the target molecule.

Table 1: Selected Synthetic Methods for Stereodefined Dienes

| Method | Description | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. mdpi.comorgsyn.org | Tolerant of many functional groups; reagents are often stable to air and water. orgsyn.org |

| Heck Vinylation | A palladium-catalyzed reaction that forms a C-C bond between an alkene and an organohalide. mdpi.com | Enables direct formation of dienes from a terminal olefin's C-H bond. mdpi.com |

| Stille Coupling | A palladium-catalyzed coupling reaction between an organotin compound and an organohalide. researchgate.net | Tolerant of a wide variety of functional groups and proceeds under mild conditions. researchgate.net |

| Hydroboration of Alkynes | The addition of a boron-hydrogen bond across a carbon-carbon triple bond, which can then be used in coupling reactions. orgsyn.org | Especially valuable for creating stereodefined (E)-alkenylboron compounds. orgsyn.org |

| Ring-Closing Metathesis | A reaction catalyzed by metal complexes (e.g., Grubbs catalysts) that forms cyclic compounds, including dienes. mdpi.com | Efficient for generating conjugated dienes with control over stereoselectivity. mdpi.com |

Emerging Research Challenges and Opportunities Pertaining to Z 1,3 Octadiene

Catalytic Approaches to Stereoselective this compound Synthesis

The stereoselective synthesis of 1,3-dienes is a central theme in modern organic chemistry, with transition-metal catalyzed cross-coupling reactions being a particularly powerful and widely used strategy. mdpi.com These methods often rely on the coupling of pre-functionalized alkenyl partners with defined stereochemistry to construct the desired diene scaffold. mdpi.com

Transition Metal-Catalyzed Stereocontrolled Coupling Reactions

Transition metals, particularly palladium, nickel, and rhodium, have proven indispensable in forging carbon-carbon bonds with high fidelity, enabling the synthesis of specific stereoisomers of 1,3-octadiene.

Palladium-catalyzed cross-coupling reactions are cornerstone methods for the stereospecific synthesis of conjugated dienes. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. fishersci.co.uk A general and effective method involves the reaction of (E)- or (Z)-1-alkenyldisiamylboranes or their corresponding 1,3,2-benzodioxaborole (B1584974) derivatives with (E)- or (Z)-1-alkenyl bromides. researchgate.net This reaction, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) in the presence of a base, proceeds with retention of the configuration of both starting materials, allowing for the synthesis of all four possible stereoisomers of a conjugated diene. researchgate.net

For instance, the synthesis of (1Z,3E)-1-phenyl-1,3-octadiene has been demonstrated through the Suzuki coupling of (E)-1-hexenyl-1,3,2-benzodioxaborole with (Z)-β-bromostyrene. orgsyn.orgchegg.com This reaction, catalyzed by dichlorobis(triphenylphosphine)palladium(II) and a sodium ethoxide base, yields the desired diene in good yield. orgsyn.org The versatility of this approach is highlighted by the ability to generate various stereoisomers by simply choosing the appropriate stereoisomers of the coupling partners.

The Negishi coupling, which utilizes an organozinc reagent instead of an organoboron species, also provides a powerful avenue for C-C bond formation. wikipedia.org This method is known for its high functional group tolerance and has been applied to the synthesis of complex molecules. wikipedia.orgnih.gov For example, the palladium-catalyzed Negishi coupling of homoallylic alkylzinc reagents with alkenyl halides is an effective route to 1,5-dienes. nih.gov The stereoselective synthesis of all four stereoisomers of ethyl 2,4-undecadienoate has been achieved with high isomeric purity using the Negishi coupling. researchgate.net

A variety of palladium catalysts have been explored for these transformations. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, newer generations of catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands like XPhos, have shown enhanced activity, allowing for lower catalyst loadings and broader substrate scope. acs.orgorganic-chemistry.orgnih.gov The choice of solvent and base can also be critical to the success of these reactions, with combinations like N,N-dimethylacetamide (DMA) and potassium carbonate proving optimal in certain cases. organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Dienes

| Diene Product | Alkenylborane/Alkenylzinc | Alkenyl Halide | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| (1Z,3E)-1-Phenyl-1,3-octadiene | (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-β-Bromostyrene | PdCl₂(PPh₃)₂ | NaOEt | 82% | orgsyn.org |

| (1Z,3E)-1-Phenyl-1,3-octadiene | 1-Hexyne derived borane (B79455) | (Z)-2-Bromostyrene | Not specified | Not specified | Not specified | chegg.com |

| Ethyl (2Z,4E)-undecadienoate | (E)-1-Octenylzirconocene chloride derived zincate | Ethyl (Z)-3-bromoacrylate | Pd catalyst | Not specified | Good | researchgate.net |

Nickel catalysis offers a cost-effective and powerful alternative to palladium for the stereoselective synthesis of conjugated dienes. acs.orgfigshare.com Nickel catalysts can mediate a variety of transformations, including reductive cross-couplings and multicomponent reactions. acs.orgsnnu.edu.cnacs.org

A notable strategy involves an aryl-to-vinyl 1,4-nickel migration coupled with a reductive cross-coupling to produce multisubstituted conjugated dienes. acs.orgfigshare.com This tandem process operates under mild conditions and demonstrates high regioselectivity and Z/E stereoselectivity. acs.orgfigshare.com Nickel-catalyzed multicomponent couplings have also been developed, for instance, the coupling of butadiene, aldehydes, alkynes, and a Schwartz reagent to form 1,4-dienes with excellent regio- and stereoselectivity. sioc-journal.cn

Furthermore, nickel-catalyzed divergent Mizoroki-Heck reactions of 1,3-dienes have been demonstrated, where the selectivity for linear versus branched products can be controlled by the choice of ligands and additives. nih.gov For example, using a nickel catalyst with a dppe ligand in the presence of manganese and triethylamine (B128534) leads to linear products, while a bulky IPr ligand with an organoboron additive diverts the reaction to branched products. nih.gov Nickel catalysts have also been employed in the three-component reaction of vinylic bromides, olefins, and secondary amines to produce mixtures of dienes and allylic amines. lookchem.com

Table 2: Nickel-Catalyzed Diene Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl-to-vinyl 1,4-migration/reductive cross-coupling | Alkenyl triflates | Nickel catalyst | Multisubstituted conjugated dienes | High regioselectivity, excellent Z/E stereoselectivity | acs.orgfigshare.com |

| Divergent Mizoroki-Heck | 1,3-Dienes, Aryl halides | Ni(dppe)Cl₂ or Ni with IPr ligand | Linear or branched dienes | Ligand and additive controlled selectivity | nih.gov |

| Multicomponent Coupling | Butadiene, Aldehydes, Alkynes, Schwartz reagent | Nickel catalyst | (E,E)-1,4-dienes | Excellent regio- and stereoselectivity | sioc-journal.cn |

| Cross-tetramerization | Tetrafluoroethylene, Alkynes, Ethylene (B1197577) | Ni(cod)₂/PCy₃ | 1,3-Dienes with a tetrafluorobutyl chain | Highly selective | acs.org |

The synthesis of (Z)-alkenylboronates is a crucial step for accessing (Z)-dienes through subsequent cross-coupling reactions. While traditional hydroboration of terminal alkynes typically yields (E)-alkenylboronates, rhodium catalysis has emerged as a powerful tool for reversing this selectivity. orgsyn.org

Rhodium(I) complexes, particularly in combination with bulky phosphine ligands such as triisopropylphosphine (B1582976) (iPr₃P), can catalyze the hydroboration of terminal alkynes to furnish (Z)-1-alkenylboron compounds in a single step with high stereoselectivity (Z:E ≥97:3). orgsyn.orgscispace.com This method provides a direct route to (Z)-alkenylboronic pinacol (B44631) esters, which are stable and easy to handle. orgsyn.org The resulting (Z)-alkenylboronates are then poised for stereospecific cross-coupling reactions to generate (Z)-dienes. researchgate.net

Beyond hydroboration, rhodium has also been utilized in dehydrogenative borylation of cyclic alkenes to produce cyclic 1-alkenylboronic acid pinacol esters. capes.gov.brnih.gov

While palladium, nickel, and rhodium dominate the field, other transition metals also play a role in diene synthesis. For example, ruthenium catalysts have been employed in diene-carbonyl reductive couplings and ene-yne metathesis reactions. nih.govresearchgate.net Cobalt-based systems have been developed for the polymerization of 1,3-dienes, such as 1,3-octadiene, to produce stereoregular polymers. mdpi.com

Rhodium-Catalyzed Hydroboration for Z-Alkenylboronates

Organocatalytic Methods for Stereodivergent Diene Synthesis

In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org While the application of organocatalysis to the direct synthesis of this compound is less documented, organocatalytic methods for the enantioselective synthesis of related structures and precursors are being developed. For instance, organocatalytic [3+2] cycloadditions have been reported for the synthesis of 1,2,3-triazoles, demonstrating the potential of this approach for constructing complex molecular architectures with high regio- and stereoselectivity. researchgate.net Additionally, organocatalytic methods have been developed for the synthesis of acyclic quaternary carbons via conjugate addition to (Z)-enediketones, showcasing the ability to control stereochemistry in complex settings. researchgate.net While not directly producing this compound, these advancements in organocatalysis pave the way for future developments in the stereodivergent synthesis of conjugated dienes.

Non-Catalytic and Stoichiometric Syntheses of this compound

Stoichiometric reactions, which often provide high reliability and predictability, remain a cornerstone for the synthesis of specific olefin isomers. Several classical and modern olefination methods can be adapted to favor the formation of Z-dienes.

Wittig and Horner-Wittig Olefination Variants for Diene Construction

The Wittig reaction and its variants are fundamental for alkene synthesis. mdpi.com The stereochemical outcome is highly dependent on the nature of the phosphorus reagent.

The Wittig reaction , involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a powerful tool for forming (Z)-alkenes, especially when using non-stabilized or semi-stabilized ylides under salt-free conditions. pnas.orgorganic-chemistry.org To synthesize a (Z)-1,3-diene, an α,β-unsaturated aldehyde could be reacted with a non-stabilized ylide. For example, the reaction of crotonaldehyde (B89634) with an appropriate phosphorane could yield a 1,3-diene, with conditions optimized to favor the Z-isomer at the newly formed double bond. A cis-Wittig olefination is a key step in the synthesis of certain insect pheromones containing (Z,Z)-diene systems. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction typically employs phosphonate (B1237965) carbanions and is renowned for its high (E)-selectivity. conicet.gov.armdpi.com However, significant modifications have been developed to override this intrinsic preference and achieve high (Z)-selectivity. The Still-Gennari olefination is a prominent example, utilizing phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) or bis(1,1,1,3,3,3-hexafluoroisopropyl) groups. pnas.orgconicet.gov.armdpi.com When combined with strong, non-coordinating bases (e.g., KHMDS) and crown ethers in solvents like THF at low temperatures, this method can produce (Z)-α,β-unsaturated esters with excellent selectivity. mdpi.comnih.gov This protocol can be applied to the synthesis of (Z)-dienes by reacting an α,β-unsaturated aldehyde with a Still-Gennari-type phosphonate reagent. pnas.orgresearchgate.net

| Method | Phosphorus Reagent Type | Typical Conditions | Predominant Isomer | Reference(s) |

| Standard Wittig | Non-stabilized Ylide (e.g., from Alkylphosphonium Salt) | Salt-free, Aprotic Solvent | (Z)-Alkene | pnas.org, organic-chemistry.org |

| Standard HWE | Dialkyl Phosphonate | NaH, THF | (E)-Alkene | conicet.gov.ar, mdpi.com |

| Still-Gennari HWE | Bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | (Z)-Alkene | pnas.org, nih.gov, researchgate.net |

| Ando HWE | Bis(aryl)phosphonate | DBU, NaI | (Z)-Alkene | conicet.gov.ar |

Targeted Elimination Reactions with Controlled Stereochemistry

Stereocontrolled elimination reactions provide another route to geometrically defined alkenes. The stereochemistry of the final diene is dictated by the stereochemistry of the precursor and the mechanism of the elimination (e.g., anti- or syn-elimination).

A notable example involves the 1,4-elimination of δ-alkoxy-substituted allylic sulfones or benzoates. nii.ac.jp This sequential reaction can proceed through a π-allylic palladium complex, followed by a nih.govmdpi.com-Wittig rearrangement to afford (2Z,4E)-dienyl alcohols with high stereoselectivity. nii.ac.jp The Z-selectivity in such systems is influenced by steric and electronic factors in the transition state. nii.ac.jp

Another powerful strategy is the Peterson olefination , which involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate. The subsequent elimination can be controlled: acid-catalyzed elimination proceeds in an anti-fashion to give the (E)-alkene, while base-catalyzed elimination is a syn-process that yields the (Z)-alkene. The synthesis of (Z,Z)-3,5-octadiene-1,7-diynes has been accomplished using an elimination step consistent with the principles of a Peterson olefination. pnas.org

Highly stereoselective SN2'-type addition-elimination reactions of specific 1,2-allen-4-ols have also been developed to prepare 2-halo-1,3(Z)-dienes, which can then be used in cross-coupling reactions to access more complex diene structures. researchgate.netacs.org

Rearrangement Reactions Involving Acyclic Precursors

Pericyclic rearrangements offer elegant and often highly stereospecific pathways to reorganize molecular frameworks. While the Cope and Claisen nih.govnih.gov-sigmatropic rearrangements are classic examples, other migratory reactions have been developed specifically for diene synthesis. organic-chemistry.orgresearcher.life

A modern and powerful method involves a double migratory cascade of α-halogen-substituted propargylic phosphates. This transformation initiates with a 1,3-migration of the phosphatyloxy group, followed by a 1,3-shift of the halogen atom (Br, Cl, or I). This sequence transforms a propargylic precursor into a highly functionalized 1,3-diene. The reaction is stereodivergent and can be directed towards the desired (Z)-isomer by the choice of catalyst; copper catalysts favor the formation of (Z)-1,3-dienes.

Precursor Chemistry and Stereochemical Control in Octadiene Synthesis

Synthesis of Stereodefined Alkenylboronates and Related Intermediates

Stereodefined alkenylboronates are exceptionally versatile intermediates, particularly for the construction of conjugated dienes via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com The synthesis of a (Z)-1,3-diene requires a (Z)-alkenylboronate.

Several methods exist to prepare these crucial precursors:

Two-Step Method : This approach begins with the hydroboration of a terminal alkyne with a dihaloborane (e.g., HBBr₂·SMe₂), which yields an (E)-1-halo-1-alkenylboronate. Subsequent treatment with a metal hydride induces an intramolecular SN2-type substitution, delivering the desired (Z)-1-alkenylboronate with inverted stereochemistry.

Rhodium-Catalyzed Hydroboration : A more direct, one-step method involves the rhodium(I)-catalyzed hydroboration of terminal alkynes with catecholborane or pinacolborane. The use of specific phosphine ligands, such as P(i-Pr)₃, directs the reaction to produce (Z)-1-alkenylboron compounds.

Once formed, these air-stable (Z)-alkenylboronate esters can be coupled with a stereodefined vinyl halide partner (e.g., (E)-1-bromo-1-alkene) in the presence of a palladium catalyst and a base to construct the final (1Z,3E)-diene with retention of stereochemistry for both coupling partners. mdpi.com

| Method for (Z)-Alkenylboronate Synthesis | Starting Material | Key Reagents | Description | Reference(s) |

| Two-Step Substitution | Terminal Alkyne | 1. Dihaloborane (HBBr₂·SMe₂) 2. Metal Hydride | syn-Hydrohalogenoboration followed by SN2 substitution. | |

| One-Step Rhodium-Catalyzed Hydroboration | Terminal Alkyne | Catecholborane, Rh(I)/P(i-Pr)₃ catalyst | Direct cis-hydroboration of the alkyne. |

Generation of Stereochemically Defined Vinylic Halides

The synthesis of this compound and its stereoisomers is highly dependent on the ability to generate vinylic halide precursors with precise stereochemistry. The configuration of the double bond in the vinylic halide directly dictates the geometry of the resulting diene in subsequent cross-coupling reactions. nih.gov A variety of methods have been developed to achieve high stereoselectivity in the formation of these crucial intermediates. rsc.org

One classical yet effective method is the hydrometallation of alkynes, followed by a halogenation step. rsc.org This two-step process allows for the controlled formation of either (E)- or (Z)-vinylic halides. For example, the hydroboration of a terminal alkyne followed by treatment with a halogen source like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can produce vinylic halides. The stereochemical outcome is dependent on the specific reagents and reaction conditions used.

Another powerful strategy involves olefination reactions. The Wittig reaction, particularly when using unstabilized ylides, often favors the formation of (Z)-alkenes. Modifications of this reaction can be adapted to produce (Z)-vinylic halides. The Julia olefination, which uses α-halomethyl sulfones, is another method that can provide access to alkenyl halides with good to excellent E/Z stereoselectivities. organic-chemistry.org

Recent advancements have introduced novel catalytic systems that offer high efficiency and stereoselectivity. For instance, a direct catalytic cross-metathesis has been shown to produce acyclic 1,2-disubstituted Z-alkenyl halides with high yields and complete Z selectivity. nih.gov This method utilizes halo-substituted molybdenum alkylidene species that are generated in situ, reacting with terminal olefins to afford the desired Z-alkenyl halides. nih.gov Samarium-promoted β-elimination of O-acetylated 1,1-dihaloalkan-2-ols is another highly diastereoselective method for producing (Z)-vinyl halides. researchgate.net

A versatile one-pot, two-step procedure involves a ruthenium-catalyzed silylative coupling of styrenes, followed by halodesilylation mediated by an N-halosuccinimide. organic-chemistry.org Similarly, a borylative coupling/halodeborylation protocol allows for the stereoselective synthesis of (E)- or (Z)-β-arylvinyl halides, where the choice of the halogenating agent and the reaction mode determines the isomeric outcome. rsc.org

The following table summarizes selected methods for the stereoselective synthesis of vinylic halides, highlighting the diversity of approaches available to synthetic chemists.

Table 1: Comparison of Synthetic Methods for Stereodefined Vinylic Halides

| Method | Reagents/Catalyst | Substrate Example | Product Stereochemistry | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cross-Metathesis | in situ Mo-alkylidene | Terminal Olefin | Z | up to 91% | nih.gov |

| Julia Olefination | α-halomethyl sulfones | Aldehyde | E or Z | Good to Excellent | organic-chemistry.org |

| Samarium-promoted elimination | Sm, CH₂I₂ | O-acetylated 1,1-dihaloalkan-2-ol | Z | High | researchgate.net |

| Borylative Coupling/Halodeborylation | Pd catalyst, Halogenating agent | Styrene (B11656), Vinyl boronate | E or Z | - | rsc.org |

| Dual CuH/Pd-Catalyzed Hydroalkenylation | CuH/Pd catalysts | Alkyne, Enol triflate | Z | up to 86% | nih.govmit.edu |

These methods underscore the importance of controlling stereochemistry at the vinylic halide stage to successfully synthesize target dienes like this compound. The choice of method often depends on the desired stereoisomer, functional group tolerance, and the availability of starting materials.

Computational Design and Prediction of Novel Synthetic Routes for this compound

The design and discovery of new synthetic pathways for molecules like this compound are increasingly being accelerated by computational chemistry. mit.edusolubilityofthings.com These in silico methods allow chemists to evaluate the feasibility of proposed reaction steps, predict stereochemical outcomes, and optimize reaction conditions before any experiments are conducted in the laboratory, saving time and resources. mit.eduresearchgate.net

Density Functional Theory (DFT) is a cornerstone of computational prediction in synthetic chemistry. mdpi.com DFT calculations can be used to model the transition states of a reaction, thereby determining the activation energy barriers for different potential pathways. researchgate.net For the synthesis of this compound, this means that the energy barriers for the formation of the (Z)-isomer versus the (E)-isomer can be calculated, providing a prediction of the reaction's stereoselectivity under various conditions. researchgate.netresearchgate.net For example, DFT calculations have been successfully used to predict the stereoselectivity of Diels-Alder reactions and the efficacy of chiral catalysts in asymmetric synthesis. mdpi.comnih.gov

Modern retrosynthesis analysis is no longer solely a mental exercise but is now supported by sophisticated software. solubilityofthings.com These programs can propose multiple disconnection strategies for a target molecule and, when combined with computational models, can rank these potential routes based on predicted yields and chemical feasibility. solubilityofthings.comnih.gov For this compound, such a program could identify novel combinations of starting materials and reactions that might not be immediately obvious to a chemist. The integration of machine learning and large language models tailored for chemistry, such as BatGPT-Chem, is further enhancing these capabilities, allowing for the prediction of reactants, catalysts, and reaction conditions with increasing accuracy. arxiv.org

A computational workflow for designing a novel synthesis for this compound would typically involve several stages:

Retrosynthetic Analysis: A software tool generates potential synthetic pathways by breaking down the target molecule into simpler precursors. solubilityofthings.com

Thermodynamic and Kinetic Analysis: Each key step in the proposed pathways is modeled using DFT or other quantum chemical methods to calculate reaction energies and activation barriers. researchgate.net This helps to identify the most energetically favorable route.

Catalyst and Condition Screening: If a reaction is catalytic, computational models can screen a library of potential ligands and catalysts to find the one that offers the best activity and selectivity. nih.gov The influence of solvents and temperature can also be modeled.

Feasibility Prediction: Based on the computational data, a final assessment is made on the most promising synthetic route to pursue experimentally.

The following table provides a conceptual overview of how computational tools can be applied to predict the outcomes of reactions relevant to diene synthesis.

Table 2: Application of Computational Methods in Synthetic Route Design

| Computational Tool | Application in Synthesis Design | Predicted Parameter | Example Relevance for this compound |

|---|---|---|---|

| Retrosynthesis Software (e.g., AIPHOS, BatGPT-Chem) | Proposing novel disconnection pathways | Potential reactants and reaction types | Identifying new precursors for the octadiene backbone researchgate.netarxiv.org |

| Density Functional Theory (DFT) | Calculating transition state energies | Activation Energy (ΔEa), Stereoselectivity | Predicting the Z:E ratio in a key bond-forming step mdpi.comresearchgate.net |

| Molecular Dynamics (MD) | Simulating the effect of solvent and temperature | Conformational preferences, Diffusion rates | Optimizing reaction conditions for higher yield and selectivity |

| Catalyst Modeling Software | Screening virtual libraries of catalysts/ligands | Binding affinity, Catalytic cycle efficiency | Identifying an optimal catalyst for a stereoselective cross-coupling reaction nih.gov |

By integrating these computational strategies, chemists can move towards a more predictive and design-oriented approach to synthesis, significantly streamlining the development of efficient and stereoselective routes to complex targets like this compound. mit.eduresearchgate.net

Pericyclic Reactions Involving this compound as a Diene or Dienophile

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ifasonline.com this compound, as a conjugated diene, can participate in various pericyclic reactions, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The stereochemistry and electronic nature of the diene play a crucial role in determining the feasibility and outcome of these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com This reaction is highly valuable in organic synthesis for its ability to form two new carbon-carbon bonds and up to four stereocenters in a single step. wiley-vch.de The reactivity and selectivity of the Diels-Alder reaction are governed by stereoelectronic effects, which involve the interplay of steric and electronic factors. nih.gov

For the Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. spcmc.ac.in In the case of this compound, the presence of substituents can influence the equilibrium between the s-cis and s-trans conformations, thereby affecting the reaction rate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. masterorganicchemistry.comrsc.org

When unsymmetrical dienes like this compound react with unsymmetrical dienophiles, the issue of regioselectivity arises, meaning that multiple constitutional isomers can be formed. masterorganicchemistry.com The preferred regioisomer is often predicted by considering the electronic properties of the substituents. Generally, the "ortho" and "para" products are favored, while the "meta" product is a minor component. masterorganicchemistry.com This can be rationalized by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com

A key stereochemical feature of the Diels-Alder reaction is the preference for the endo product over the exo product, a phenomenon known as the "endo rule". researchgate.netwikipedia.org The endo transition state is favored due to secondary orbital interactions between the substituents on the dienophile and the developing pi-system of the diene. nih.gov

However, the assumption of inherent endo-selectivity is not universally applicable. nih.gov Experimental and computational studies on simple dienes have shown that the endo/exo selectivity is influenced by a combination of steric and electronic effects within the transition state. nih.govnih.gov For instance, a joint experimental and computational study on the Diels-Alder reactions of 1,3-butadiene (B125203) with various dienophiles challenged the generality of the endo rule, demonstrating that the simplest Diels-Alder reactions are not necessarily endo-selective. nih.gov The study of intramolecular Diels-Alder reactions of C9-substituted 1,3,8-nonatrienes has also provided insights, showing that while the reactions are concerted, the transition states can be highly asynchronous, which influences the endo/exo selectivity. rsc.org

| Factor | Influence on Selectivity | Example |

|---|---|---|

| Secondary Orbital Interactions | Favors the endo product. | Reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640). nih.gov |

| Steric Hindrance | Can favor the exo product by destabilizing the more crowded endo transition state. | Reactions with bulky substituents on the diene or dienophile. |

| Solvent Effects | Polar solvents can enhance endo selectivity. miami.edu | Aqueous solutions can increase the rate and selectivity. miami.edu |

| Lewis Acid Catalysis | Can amplify endo/exo selectivity. miami.edu | Use of catalysts like BF3·OEt2. |

While the "normal" Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse electron-demand Diels-Alder (IEDDA) reaction features an electron-poor diene reacting with an electron-rich dienophile. masterorganicchemistry.comwikipedia.org In this scenario, the primary frontier molecular orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org IEDDA reactions are particularly useful for synthesizing heterocyclic compounds, as they often involve heteroatoms in the diene or dienophile. wikipedia.orgnih.gov These reactions have found broad applications in chemical biology for bioconjugation due to their fast, selective, and biocompatible nature. sigmaaldrich.comresearchgate.net

The synthesis of enantiomerically pure compounds via the Diels-Alder reaction can be achieved through the use of chiral catalysts or chiral auxiliaries. wiley-vch.de Chiral Lewis acids are among the most effective catalysts for promoting asymmetric Diels-Alder reactions, leading to high yields, diastereoselectivities, and enantioselectivities. wiley-vch.deprinceton.edu For example, chiral oxazaborolidines activated by triflic acid have been shown to be powerful and highly enantioselective catalysts for the Diels-Alder reaction of various 1,3-dienes with α,β-enals. nih.gov The chiral catalyst creates a chiral environment around the reactants, favoring one enantiomeric pathway over the other. nih.gov Chiral auxiliaries, on the other hand, are chiral groups temporarily attached to the dienophile or diene, which are later removed after inducing asymmetry in the product. The use of chiral ionic liquids as a reaction medium has also been explored to induce diastereoselectivity in aza-Diels-Alder reactions. beilstein-journals.org

| Type | Example | Key Feature |

|---|---|---|

| Chiral Lewis Acid | Triflic acid activated chiral oxazaborolidine | Generates a cationic, highly acidic, and chiral catalytic species. nih.gov |

| Chiral Auxiliary | Evans auxiliaries (chiral oxazolidinones) | Attached to the dienophile to direct the stereochemical outcome. |

| Chiral Ionic Liquid | Imidazolium-based chiral ionic liquids | Acts as a chiral medium to influence diastereoselectivity. beilstein-journals.org |

Photocycloadditions represent a powerful method for the construction of cyclic systems. While the thermally allowed Diels-Alder reaction is a [4+2] cycloaddition, photochemical conditions can enable other pathways, such as [2+2] cycloadditions. nih.govsci-hub.se The [2+2] photocycloaddition of 1,3-dienes can be achieved using visible light-absorbing transition metal complexes, which avoids the use of high-energy UV radiation that might decompose sensitive functional groups. nih.gov This method provides access to vinylcyclobutane products, which are versatile intermediates for further synthetic transformations. nih.gov Copper(I) salts have also been used to catalyze [2+2] photocycloadditions of unactivated alkenes. wisc.eduacs.org In some cases, [2+2] cycloaddition can compete with the [4+2] pathway. rsc.org

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated system, or the reverse ring-opening process. amazonaws.comlibretexts.org The stereochemical outcome of these reactions (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is thermally or photochemically induced. amazonaws.com For example, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a known electrocyclic ring-opening that proceeds via a formally disrotatory pathway, which is contrary to the predictions of the orbital symmetry rules for a thermal 4n-electron system. rsc.orgrsc.org The electrocyclization of (3Z,5Z)-octa-1,3,5,7-tetraenes has been studied, revealing that the conrotatory reaction proceeds through a helical Möbius aromatic transition state. researchgate.net

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. researchgate.netopenstax.org These reactions are classified by the order [i,j], which denotes the number of atoms over which the σ-bond migrates. openstax.org For instance, a wikipedia.orgwolfram.com-hydrogen shift is a common sigmatropic rearrangement in 1,3-diene systems. libretexts.orgpressbooks.pub These shifts are predicted to occur via a suprafacial pathway under thermal conditions. libretexts.orgpressbooks.pub The Cope and Claisen rearrangements are notable examples of wiley-vch.dewiley-vch.de-sigmatropic rearrangements. libretexts.org Computational studies on wikipedia.orgwolfram.com hydrogen shifts in substituted 1,3-pentadienes have shown that while activation enthalpies can vary, the effect is largely steric in nature. rsc.org

Inverse Electron-Demand Diels-Alder Reactions

[2+2] and [4+2] Photocycloadditions of Diene Systems

Addition Reactions to the Conjugated Diene System

The conjugated diene system of this compound is a focal point for a variety of addition reactions. The presence of two double bonds in conjugation allows for both 1,2- and 1,4-addition pathways, leading to a range of potential products. The specific outcome of these reactions is influenced by factors such as the nature of the reagent, reaction conditions, and the inherent stereochemistry of the starting diene.

Electrophilic addition to conjugated dienes like 1,3-butadiene can result in both 1,2- and 1,4-addition products. libretexts.org The reaction is initiated by the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.org The subsequent attack by the nucleophile can occur at either of the two carbons bearing a partial positive charge.

The regioselectivity of electrophilic additions is generally governed by Markovnikov's rule, which predicts that the electrophile will add to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. masterorganicchemistry.comyoutube.com In the case of this compound, protonation at C-1 would lead to a secondary allylic carbocation, while protonation at C-4 would result in a less stable primary carbocation. Therefore, the formation of the secondary allylic carbocation is favored.

The stereochemistry of the addition is influenced by the reaction mechanism. If the reaction proceeds through a planar carbocation, a mixture of syn and anti addition products can be expected. masterorganicchemistry.comlasalle.edu Temperature also plays a crucial role in determining the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product, which arises from the more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-addition product, which typically has a more substituted and thus more stable double bond, is favored. masterorganicchemistry.commasterorganicchemistry.com

For example, the addition of hydrogen bromide (HBr) to 1,3-butadiene yields a mixture of 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product). libretexts.org The ratio of these products is dependent on the reaction temperature.

Table 1: Regiochemical and Stereochemical Outcomes of Electrophilic Additions

| Reagent | Conditions | Major Product(s) | Minor Product(s) | Reference |

| HBr | Low Temperature | 1,2-addition product | 1,4-addition product | masterorganicchemistry.commasterorganicchemistry.com |

| HBr | High Temperature | 1,4-addition product | 1,2-addition product | masterorganicchemistry.commasterorganicchemistry.com |

| Br₂ | - | 1,2- and 1,4-addition products | - | libretexts.org |

This table provides a generalized overview. Specific outcomes for this compound may vary.

Nucleophilic additions to conjugated systems, particularly to α,β-unsaturated carbonyl compounds, are well-documented, with the competition between 1,2- and 1,4-addition being a key feature. libretexts.org This concept can be extended to conjugated dienes. The outcome of the reaction is largely determined by the nature of the nucleophile. libretexts.org

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition. libretexts.orgyoutube.com This is considered to be under kinetic control, as the addition to the carbon atom of the double bond is typically faster. libretexts.org

Weaker, "soft" nucleophiles, such as amines, sulfides, and Gilman reagents (lithium dialkylcuprates), generally favor 1,4-addition (also known as conjugate addition). libretexts.orgyoutube.com This pathway is often under thermodynamic control, leading to the more stable product. libretexts.org

Table 2: Nucleophilic Addition Pathways

| Nucleophile Type | Favored Pathway | Controlling Factor | Examples | Reference |

| Strong/Hard | 1,2-Addition | Kinetic | Grignard Reagents, Organolithiums | libretexts.orgyoutube.com |

| Weak/Soft | 1,4-Addition | Thermodynamic | Amines, Sulfides, Gilman Reagents | libretexts.orgyoutube.com |

This table provides a generalized overview. Specific outcomes for this compound may vary.

Conjugated dienes are known to undergo radical addition reactions. masterorganicchemistry.com Similar to electrophilic additions, radical additions can also proceed via 1,2- and 1,4-pathways, with the product distribution being influenced by temperature. masterorganicchemistry.com For instance, the radical addition of HBr to butadiene can yield both 1,2- and 1,4-adducts. masterorganicchemistry.com

This compound can also undergo polymerization initiated by radical initiators. nih.gov The presence of the conjugated diene system allows for the formation of polymer chains. The specific microstructure of the resulting polymer will depend on the polymerization conditions and the nature of the catalyst or initiator used. For instance, the stereospecific polymerization of conjugated dienes using various transition metal and lanthanide-based catalysts has been extensively studied. researchgate.net The radical copolymerization of 1-octene (B94956) with methyl acrylate (B77674) has been achieved using scandium trifluoromethanesulfonate (B1224126) as a mediator. rsc.org

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double bond.

Hydroboration: The hydroboration of alkynes is a valuable method for the synthesis of stereodefined 1-alkenylboron compounds. orgsyn.org Hydroboration of dienes can lead to various products. For example, the palladium-catalyzed hydroboration of 1,3-enynes with catechol-borane can lead to the formation of allenylboranes through 1,4-addition. scispace.com The hydroboration of alkenes with reagents like borane (BH₃) typically proceeds with syn-addition and anti-Markovnikov regioselectivity. masterorganicchemistry.comyale.edu

Hydrosilylation: This reaction involves the addition of a silicon hydride across a double bond. Catalytic hydrosilylation of olefins is a well-established process. scispace.com For instance, the hydrosilylation of 1,7-octadiene (B165261) with 1,1,3,3,3-pentamethyldisiloxane has been reported. google.com Rare-earth metal catalysts have been used for the selective bis-hydrosilylation of dienes with bis(hydrosilanes) to produce linear polycarbosilanes. sci-hub.se

Hydroamination: This reaction involves the addition of an N-H bond of an amine across a double bond. Palladium-catalyzed hydroamination of 1,3-dienes can proceed smoothly to yield allylic amines. thieme-connect.com Nickel-catalyzed enantioselective intermolecular hydroamination of branched 1,3-dienes has also been reported, providing access to chiral allylic amines. researchgate.net Recent work has also demonstrated the Ni-catalyzed hydroalkoxylation of 1,3-dienes. acs.org

Table 3: Hydrofunctionalization Reactions

| Reaction | Reagent Type | Key Features | Reference |

| Hydroboration | Boranes | Syn-addition, Anti-Markovnikov selectivity | masterorganicchemistry.comyale.edu |

| Hydrosilylation | Silanes | Catalytic, forms C-Si bonds | scispace.comgoogle.com |

| Hydroamination | Amines | Catalytic, forms C-N bonds | thieme-connect.comresearchgate.net |

This table provides a generalized overview. Specific outcomes for this compound may vary.

Radical Additions and Initiated Polymerization

Metal-Mediated and Catalytic Transformations of this compound

Metal catalysts play a pivotal role in a wide array of transformations involving this compound, enabling reactions with high selectivity and efficiency.

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. sci-hub.se

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that is widely used for the synthesis of unsaturated rings from dienes. wikipedia.org The reaction is catalyzed by metal-carbene complexes, such as Grubbs and Schrock catalysts. sci-hub.se While this compound itself is not a direct substrate for RCM, it can be a component in a larger molecule that undergoes RCM. For example, RCM has been used to synthesize cyclic 1,3-dienes from enyne systems. scielo.br The reaction of 1,7-octadiene can be used to generate ruthenium methylidenes for catalysts. researchgate.net

Cross-Metathesis (CM): CM is an intermolecular reaction between two different olefins. uwindsor.ca It is a versatile method for the synthesis of substituted alkenes. Z-selective cross-metathesis reactions of 3E-1,3-dienes with terminal alkenes have been developed using cyclometalated ruthenium benzylidene catalysts. nih.gov These reactions can tolerate a variety of functional groups and provide access to structurally complex molecules. nih.gov Ruthenium dithiolate catalysts have been shown to be stereoretentive in olefin metathesis. beilstein-journals.org Molybdenum-based catalysts have also been developed for Z-selective metathesis reactions. acs.org

Table 4: Olefin Metathesis Reactions

| Reaction Type | Description | Catalyst Examples | Reference |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction to form cyclic olefins | Grubbs catalysts, Schrock catalysts | sci-hub.sewikipedia.org |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins | Ruthenium-based catalysts, Molybdenum-based catalysts | uwindsor.canih.govacs.org |

This table provides a generalized overview. Specific outcomes involving this compound as a substrate or precursor may vary.

Carbonylations and Hydroformylations of Conjugated Dienes

The carbonylation of conjugated dienes like this compound represents a powerful, atom-efficient method for synthesizing valuable diesters. nih.gov Palladium-catalyzed dicarbonylation, in particular, has been shown to be effective for linear 1,3-dienes. Research demonstrates that 1,3-octadiene exhibits excellent reactivity and regioselectivity in palladium-catalyzed alkoxycarbonylation reactions, leading to the formation of linear diesters. nih.govresearchgate.netresearchgate.net A key factor in achieving high selectivity for the desired linear adipate (B1204190) diesters is the use of specific phosphine ligands, such as 1,2-bis-di-tert-butylphosphin-oxylene (dtbpx), in conjunction with a palladium catalyst like Pd(TFA)₂. nih.gov These reactions are typically performed under carbon monoxide pressure in the presence of an alcohol, such as methanol (B129727), which acts as both a reactant and influences the reaction system's polarity. nih.govresearchgate.net

The process is not limited to simple alcohols; a wide variety of alcohols can be used to produce a range of corresponding diesters in good to very good yields. nih.gov The reaction successfully converts both terminal and internal conjugated dienes preferentially into terminal diesters, showcasing the versatility of the catalytic system. researchgate.netresearchgate.net

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is another critical transformation for conjugated dienes. While specific studies on this compound are less common, general methodologies are applicable. Processes using rhodium complexes with specific polydentate phosphine ligands have been developed for the hydroformylation of conjugated dienes, including those with more than five carbon atoms. google.com These reactions are typically conducted in hydrocarbon solvents at elevated temperatures and pressures of hydrogen and carbon monoxide. google.com

Furthermore, hydroacylation reactions, catalyzed by cobalt(I) complexes, have been explored for substituted 1,3-octadienes. These reactions couple the diene with an aldehyde, and the regioselectivity can be finely tuned by the choice of ligands and activators. nih.govnsf.gov An oxidative dimerization mechanism involving a Co(I)/Co(III) redox cycle has been proposed for these transformations. nih.gov Another related method involves the hydrozirconation of 1,3-dienes, followed by carbonylation to yield γ,δ-unsaturated aldehydes. acs.org

| Diene Substrate | Catalyst System | Alcohol | Primary Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Octadiene | Pd(TFA)₂ / dtbpx | Methanol | Dimethyl 3-hexene-1,6-dicarboxylate | Excellent Regioselectivity | nih.govresearchgate.net |

| 1,3-Butadiene | Pd(TFA)₂ / dtbpx / Toluene | Methanol | Dimethyl Adipate | 97% Selectivity, 80% Yield | nih.govresearchgate.net |

| (E)-2-Methyl-1,3-octadiene | [L]CoBr₂ / Zn / NaBARF | n-Heptanal (Aldehyde) | 1,2-Addition Ketone Product | Good Yields | nih.gov |

Allylic Functionalization and Cross-Coupling at Diene Sites

This compound and related conjugated dienes are versatile platforms for allylic functionalization and cross-coupling reactions, which introduce new functional groups and create complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. d-nb.info A well-documented example is the synthesis of (1Z,3E)-1-phenyl-1,3-octadiene. This transformation is achieved through a palladium-catalyzed cross-coupling reaction between (E)-1-hexenyl-1,3,2-benzodioxaborole and (Z)-β-bromostyrene. researchgate.netorgsyn.org The reaction proceeds under mild conditions, typically refluxing in benzene (B151609) with a base like sodium ethoxide and a catalyst such as dichlorobis(triphenylphosphine)palladium(II). orgsyn.org This method is highly stereospecific, allowing for the synthesis of stereoisomerically pure dienes. researchgate.net

Beyond traditional cross-coupling, other transition-metal-catalyzed functionalizations are noteworthy. The nickel-catalyzed hydroalkoxylation of 1,3-dienes provides access to enantioenriched allylic ethers. acs.org Using a Ni-DuPhos catalyst system, alcohols can add across the diene system with high regio- and enantioselectivity. acs.org Interestingly, when a mixture of (Z)- and (E)-dienes is used as the starting material, the reaction can yield the (E)-product, indicating that isomerization may occur under the reaction conditions. acs.org

Cobalt-catalyzed hydrovinylation offers another route for functionalization. In the presence of cobalt-phosphine complexes and an aluminum-based promoter, acyclic (E)-1,3-dienes react with ethylene to yield 1,4-hydrovinylation products. rsc.org The stereochemistry of the product ((E)- or (Z)-) can be controlled by the choice of ligand and reaction temperature. rsc.org This highlights the tunability of transition metal catalysis in diene functionalization. nih.gov

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | (E)-1-Hexenyl-1,3,2-benzodioxaborole | (Z)-β-Bromostyrene | PdCl₂(PPh₃)₂ / NaOEt | (1Z,3E)-1-Phenyl-1,3-octadiene | researchgate.netorgsyn.org |

| Asymmetric Hydroalkoxylation | 1,3-Diene (e.g., Phenyl-substituted) | Methanol | Ni(cod)₂ / DuPhos Ligand | Enantioenriched Allylic Ether | acs.org |

| Hydrovinylation | (E)-1,3-Diene | Ethylene | Cl₂Co[P~P] / Me₃Al | (Z)-3-Alkylhexa-1,4-diene | rsc.org |

Transition Metal-Catalyzed Conjugate Additions

Transition metal-catalyzed conjugate additions to conjugated dienes enable remote functionalization, creating stereocenters distant from existing functional groups. Rhodium-catalyzed reactions have proven particularly effective for the δ-arylation of aryl-substituted 1,3-dienes. chemrxiv.orgresearchgate.net These reactions achieve nearly exclusive Z-1,4-addition, demonstrating high control over both positional and geometrical selectivity (>95:5). chemrxiv.orgresearchgate.net This method provides a direct route to chiral diarylated butenes from readily available starting materials. chemrxiv.org

The success of these enantioselective conjugate additions often relies on the use of chiral diene ligands. acs.org For instance, chiral dienes with a bicyclo[2.2.2]octadiene framework have been shown to be highly effective ligands for rhodium-catalyzed asymmetric conjugate addition reactions, delivering products with high enantioselectivity. acs.org While many conjugate addition methods focus on electron-poor alkenes, the extension to less activated conjugated dienes represents a significant advance, overcoming challenges related to controlling the site of nucleophilic attack (β vs. δ) and the stereochemistry of the resulting alkene. chemrxiv.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing existing methods and developing new transformations. Kinetic and isotopic labeling studies are invaluable tools for this purpose.

Thermal isomerizations of related compounds that form octadienes have been interpreted through mechanisms involving short-lived diradical intermediates. acs.org For example, kinetic studies of the thermal reactions of 1-(E)-propenyl-2-methylcyclobutanes at 275°C showed the formation of various acyclic dienes, including 1,6-(Z)-octadiene. acs.orgebi.ac.uk The retro-ene reaction of cis-1-(E)-propenyl-2-methylcyclobutane proceeds with high stereoselectivity to yield (Z)-1,5-octadiene, which can then undergo further Cope rearrangements. researchgate.net This demonstrates how kinetic data can be correlated with predictions of pericyclic reaction theory. researchgate.net

In transition metal catalysis, mechanistic studies have revealed key steps that control selectivity. For the nickel-catalyzed hydroalkoxylation of 1,3-dienes, kinetic analysis revealed a first-order dependence on the catalyst and a zero-order dependence on the diene. acs.org Isotopic labeling with deuterium (B1214612) confirmed that the initial hydrogen transfer step is reversible. acs.org

For the rhodium-catalyzed δ-arylation of aryldienes, mechanistic studies suggest that the rate-determining step is the protonolysis of a Rh-allyl intermediate, which is generated after the diene inserts into a Rh-aryl bond. chemrxiv.org This proton transfer is believed to occur via an inner-sphere pathway. chemrxiv.org

Furthermore, the reactivity differences between (Z)- and (E)-terminal 1,3-dienes in cobalt-catalyzed hydrovinylation have been rationalized by mechanistic proposals. The enhanced reactivity of (E)-dienes is explained by the greater ease of forming a key η4-[(diene)[P~P]CoH]+ complex intermediate. rsc.org These examples underscore the power of kinetic and isotopic studies in building detailed pictures of reaction pathways. acs.org

Advanced Theoretical and Computational Studies of Z 1,3 Octadiene

Electronic Structure and Bonding Analysis of (Z)-1,3-Octadiene

The chemical behavior of this compound is fundamentally governed by its electronic structure, specifically the arrangement of electrons in its molecular orbitals. As a conjugated diene, it features a system of four p-orbitals on adjacent carbon atoms (C1 through C4) that overlap to form four π-molecular orbitals. This delocalized system is key to its reactivity.

Computational methods, particularly Density Functional Theory (DFT), are employed to model this electronic system. aps.org The analysis typically focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. msu.edu For a 1,3-diene, the HOMO is the second π-bonding orbital (π₂), and the LUMO is the lowest energy π-antibonding orbital (π₃*). The energy and symmetry of these orbitals are crucial for predicting the outcomes of pericyclic reactions, such as Diels-Alder cycloadditions. msu.edu

Conformational Landscape and Rotational Barriers via Quantum Chemical Methods

The flexibility of this compound arises from rotation around its single bonds, primarily the C2-C3 bond within the diene system and the C4-C5 bond connecting the diene to the butyl tail. Quantum chemical methods are essential for exploring the molecule's potential energy surface (PES) to identify stable conformations and the energy barriers that separate them. univ-lille.frnih.gov

Rotation around the C2-C3 bond gives rise to different planar and non-planar conformers. The two primary planar conformers for conjugated dienes are the s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°). The s-trans conformer is generally more stable due to reduced steric hindrance. Non-planar gauche conformers also exist. By performing a relaxed PES scan, where the geometry is optimized at each step of a changing dihedral angle, a detailed conformational landscape can be mapped out. univ-lille.fr

The energy differences between these conformers and the heights of the rotational barriers are calculated using high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or various DFT functionals. nih.govnih.gov These calculations provide quantitative data on the energetic cost of moving from one conformation to another. For example, the barrier to internal rotation can be determined with high accuracy and validated against experimental data from techniques like microwave spectroscopy. nih.govnih.gov

Table 1: Calculated Rotational Barriers for a Model 1,3-Diene System This table presents representative data for 1,3-butadiene (B125203) as a model for the conjugated system in this compound, illustrating typical energy values obtained from quantum chemical calculations.

| Transition | Method/Basis Set | Calculated Barrier (kcal/mol) |

|---|---|---|

| s-trans to s-cis | B3LYP/6-31G* | 6.2 |

| s-trans to s-cis | MP2/6-311++G(d,p) | 5.8 |

| s-cis to s-trans | B3LYP/6-31G* | 3.1 |

| s-cis to s-trans | MP2/6-311++G(d,p) | 2.9 |

Computational Modeling of Reaction Pathways, Transition States, and Selectivity

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the entire reaction coordinate, researchers can identify intermediates, locate transition state structures, and calculate activation energies, which provides deep insight into reaction feasibility and selectivity. researchgate.netresearchgate.net

For instance, in Diels-Alder reactions where this compound acts as the diene, DFT calculations can predict whether the reaction will favor the endo or exo product by comparing the activation energies of the respective transition states. mdpi.com These models can also clarify whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. rsc.org In some complex reactions, the potential energy surface may feature bifurcations, where a single transition state leads to multiple products, with the outcome being determined by post-transition state dynamics. researchgate.net

Computational studies have benchmarked various levels of theory against experimental data for pericyclic reactions, finding that methods like CASPT2 and CBS-QB3, along with certain DFT functionals, can provide activation enthalpies with high accuracy. researchgate.net Such studies are critical for understanding phenomena like the thermal isomerizations of related cyclic compounds that can yield octadiene isomers through complex, multi-step pathways involving diradical intermediates. researchgate.netebi.ac.uk

Prediction of Spectroscopic Signatures for Mechanistic Interpretation and Structural Confirmation of Derivatives

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying reaction products and intermediates. By comparing calculated spectra with experimental data, the structures of newly synthesized derivatives of this compound can be confirmed. frontiersin.org

Key spectroscopic parameters that can be computed include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated with good accuracy, aiding in the assignment of complex spectra.

Electronic Spectroscopy (UV-Vis): The wavelengths of maximum absorption (λ_max) corresponding to electronic transitions (e.g., π to π*) can be predicted using time-dependent DFT (TD-DFT).

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF-MS) is a powerful experimental technique for separating and identifying volatile compounds, including various octadiene isomers, in complex mixtures. spectroscopyonline.com The mass spectra obtained can be compared with libraries and fragmentation patterns predicted computationally to confirm identifications. Operating the ion source at lower energies can enhance the intensity of structure-indicating fragments, improving specificity. spectroscopyonline.com

Molecular Dynamics Simulations for Elucidating Solvent Effects on Reactivity

The solvent environment can significantly influence the conformational preferences and reaction kinetics of this compound. Molecular dynamics (MD) simulations model the explicit interactions between the solute and individual solvent molecules over time, providing a dynamic picture of these effects. mdpi.com

MD simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the diene, which can stabilize or destabilize certain conformers or transition states.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and protic solvents can dramatically alter reactivity. researchgate.net

Diffusion and Transport: The rate at which reactants can diffuse through the solvent to encounter each other. nih.gov

There are two main approaches to modeling solvent effects. Explicit solvent models, used in MD, treat solvent molecules individually, offering a highly detailed view but at a high computational cost. nih.gov Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.org While less detailed, implicit models are computationally cheaper and can be effectively combined with quantum mechanical calculations to estimate solvent effects on reaction barriers and stabilities. The choice of model depends on the specific system and the level of detail required to answer the research question. nih.gov

Polymerization and Oligomerization of Z 1,3 Octadiene

Coordination Polymerization: Stereoregularity and Microstructure Control

Coordination polymerization offers a high degree of control over the polymer's microstructure, which is crucial for determining its final properties. The choice of catalyst, including Ziegler-Natta, metallocene, and post-metallocene systems, plays a significant role in dictating the stereospecificity of the polymerization of (Z)-1,3-octadiene.

Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are instrumental in producing stereoregular polymers. libretexts.org These catalysts are known for their ability to polymerize α-olefins with high linearity and stereoselectivity. libretexts.orglibretexts.org For instance, the classical ternary system AlEt2Cl/Nd(OCOC7H15)3/Al(iBu)3 has been shown to yield isotactic cis-1,4 polymers from various substituted butadienes, including 1,3-octadiene (B86258). mdpi.com The mechanism involves the insertion of the monomer into the transition metal-carbon bond of the growing polymer chain. cambridge.org The structure of the catalyst and the monomer, as well as their combination, are the primary determinants of the polymer's microstructure. mdpi.com

In the context of 1,3-dienes, neodymium-based Ziegler-Natta catalysts have demonstrated high cis-stereospecificity. mdpi.com Theoretical studies suggest that while the trans conformation of the diene is energetically favored for coordination, the subsequent insertion step has a lower activation energy for the cis isomer, leading to the formation of cis-1,4-polybutadiene. mdpi.com

The copolymerization of butadiene-1,3 with octene-1 using a neodymium-based Ziegler-Natta catalyst has been investigated. redalyc.org The results indicated that the incorporation of octene-1 did not significantly alter the microstructure of the polybutadiene (B167195) chain but did lead to an increase in the copolymer's molecular mass. redalyc.org

Metallocene catalysts, which are homogeneous single-site catalysts, offer enhanced control over the polymer's microstructure compared to traditional heterogeneous Ziegler-Natta systems. wikipedia.org These catalysts, often based on Group IV metals like titanium and zirconium, require a co-catalyst such as methylaluminoxane (B55162) (MAO). hhu.degoogle.comtkk.fi The stereospecificity of metallocene catalysts can be finely tuned by modifying the ligand framework. wikipedia.org

For example, syndiotactic trans-1,2 poly(1,3-octadiene) has been synthesized by polymerizing 1,3-octadiene with a CoCl2(PiPrPh2)2/MAO system. mdpi.comnih.gov Subsequent hydrogenation of this polymer yields syndiotactic poly(1-octene). mdpi.comnih.gov Similarly, isotactic cis-1,4 poly(1,3-octadiene) can be produced and then hydrogenated to form an alternating ethylene (B1197577)/1-hexene copolymer. mdpi.com

Post-metallocene catalysts, which are non-metallocene homogeneous catalysts, have also emerged as a significant area of research. wikipedia.orgresearchgate.net These catalysts often feature chelating ligands with donor atoms like nitrogen and oxygen, allowing for precise control over the polymer's chain microstructure. researchgate.netunits.it While much of the research has focused on the polymerization of ethylene and propylene, these catalysts also hold promise for the stereospecific polymerization of dienes. wikipedia.orgresearchgate.net

Table 1: Examples of Metallocene and Post-Metallocene Catalysts in Diene Polymerization

| Catalyst System | Monomer | Resulting Polymer Microstructure | Reference |

| CoCl2(PiPrPh2)2/MAO | 1,3-Octadiene | Syndiotactic trans-1,2 | mdpi.comnih.gov |

| AlEt2Cl/Nd(OCOC7H15)3/Al(iBu)3 | 1,3-Octadiene | Isotactic cis-1,4 | mdpi.com |

| CpTiCl3/MAO | (Z)-1,3-Pentadiene | Syndiotactic 1,2 | nih.govmdpi.com |

This table is based on data from the text and provides examples of catalyst systems and their resulting polymer microstructures.

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of coordination polymerization. mdpi.commdpi.comacs.org These studies help to elucidate the factors controlling stereoselectivity and regioselectivity.

For the polymerization of 1,7-octadiene (B165261) catalyzed by a non-bridged half-titanocene system, DFT calculations have shown that the repeated insertion of the diene is kinetically more favorable than intramolecular cyclization. rsc.org The steric repulsion between cyclic rings makes the sequential insertion of seven-membered rings kinetically and thermodynamically unfavorable. rsc.org

Theoretical investigations into the anionic polymerization of phenyl-substituted redalyc.orgdendralene derivatives have also been conducted. researchgate.netresearchgate.net These studies revealed that the position of the phenyl substituent significantly influences the electronic properties of the chain-end carbanion, thereby affecting the regioselectivity of the polymerization. researchgate.netresearchgate.net

The polymerization process is often a subject of computational modeling to understand the interactions between the template and functional monomers, which are crucial for creating polymers with specific recognition sites. nih.gov

Metallocene and Post-Metallocene Catalysts for Stereospecific Polymerization

Radical Polymerization: Regiochemistry and Chain Growth Mechanisms

Radical polymerization of dienes can lead to polymers with varying microstructures. While less controlled than coordination polymerization in terms of stereoregularity, the regiochemistry and chain growth mechanisms are of significant interest. For some dienes, radical polymerization can produce polymers with specific functionalities. For instance, a 1,3-butadiene (B125203) derivative with an N,N-dialkyl amide group at the 2-position can be polymerized via free-radical initiators. researchgate.net The microstructure of the resulting polymer is dependent on the reaction conditions. researchgate.net

In the context of hydrofunctionalization, symmetrical 1,3-cyclooctadiene (B162279) can react to form a hydroperoxide in high yield, while unsymmetrical dienes often result in mixtures of regioisomers. nih.gov

Cationic and Anionic Polymerization Strategies and Regioselectivity

Cationic and anionic polymerization methods offer alternative strategies for polymerizing dienes, with the potential for controlling regioselectivity.

Cationic Polymerization: This method involves the initiation of polymerization by a cationic species. libretexts.org Alkenes that can form stable carbocations are good candidates for this type of polymerization. libretexts.org For example, the cationic polymerization of 1,3-pentadiene (B166810) has been studied using initiators like ferric chloride. researchgate.net The reactivity of the (E) and (Z) isomers can differ, with the (E) monomer showing higher reactivity and less propensity for crosslinking. researchgate.net

Anionic Polymerization: Anionic polymerization of dienes can lead to polymers with well-defined microstructures. For instance, the anionic polymerization of (Z)-1-phenyl redalyc.orgdendralene with a potassium naphthalenide initiator yields a polymer with a predominant 1,4-structure. x-mol.netacs.org The phenyl substituent at the C1 position stabilizes the active chain-end carbanion, leading to high regioselectivity. x-mol.netacs.org Theoretical studies have confirmed that for (Z)-1-phenyl redalyc.orgdendralene, the 4,1-addition is kinetically favored over the 4,6-addition during chain propagation. researchgate.net

Copolymerization of this compound with Various Monomers

Copolymerization of this compound with other monomers allows for the synthesis of materials with tailored properties.

The copolymerization of ethylene with 1,7-octadiene using various metallocene catalysts has been explored. researchgate.netznaturforsch.com The catalyst type influences the copolymer composition and the formation of cyclic structures. For example, Cp2ZrCl2 was found to be more efficient in producing high diene content copolymers, while other catalysts like Et(Ind)2ZrCl2 and Ph2C(Flu,Cp)2ZrCl2 tended to form cyclic structures and crosslinked materials. znaturforsch.com

Hydrogenation of highly stereoregular cis-1,4 poly(1,3-octadiene) can produce perfectly alternating ethylene/1-hexene copolymers. mdpi.com This method provides access to copolymers that may be difficult to synthesize directly through stereospecific copolymerization of the respective monomers. mdpi.com

The introduction of a difunctional comonomer like 1,7-octadiene in the copolymerization of 1-octene (B94956) with methyl acrylate (B77674) can act as a "chain extender," leading to a significant increase in the molecular weight of the resulting copolymer. rsc.org

Oligomerization Pathways and Formation of Cyclic/Linear Dimers and Trimers

The oligomerization of conjugated dienes like this compound can proceed through several catalytic pathways, yielding a variety of structural isomers for its dimers and trimers. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the catalyst, which often involves transition metals from group VIII of the periodic table, such as nickel, palladium, and iron. google.com

Dimerization Pathways

Dimerization of 1,3-dienes can result in both open-chain (linear) and cyclic products. For instance, the dimerization of 1,3-butadiene is known to produce linear octatrienes as well as cyclic dimers like 1,5-cyclooctadiene (B75094) and vinylcyclohexene. google.com The catalysts for these transformations are typically complexes of metals like iron, cobalt, rhodium, nickel, or palladium. google.com

In a related system involving (Z,Z)-3,5-octadiene-1,7-diynes, desilylation followed by electrocyclization leads to the formation of a benzocyclobutadiene intermediate. This intermediate can then dimerize to form angular dimers. acs.org The presence of certain substituents can direct the dimerization towards a linear dimer, which may undergo further thermal rearrangement. acs.org For example, a phenyl substituent has been shown to favor the formation of a linear dimer. acs.org Furthermore, alkenyl-substituted benzocyclobutadienes have been observed to dimerize via a formal [4+4] cycloaddition to yield 1,5-cyclooctadienes. acs.org

The dimerization of substituted 1,3-butadienes, catalyzed by dienophile-coordinated palladium-phosphine complexes, primarily yields linear dimers. For example, the homodimerization of a 2-alkyl-1,3-butadiene results in a 2,7-dialkyl-1,3,7-octatriene. google.com

Table 1: Potential Dimerization Products of this compound and Influencing Factors

| Product Type | Example Structure Name | Catalyst/Conditions Favoring Formation |

| Linear Dimers | Substituted 1,3,7-Octatrienes | Palladium-phosphine complexes. google.com |

| Cyclic Dimers (Angular) | Substituted Benzocyclobutadiene Dimers | Formed via electrocyclization of diynes. acs.org |

| Cyclic Dimers ([4+4] Cycloaddition) | Substituted 1,5-Cyclooctadienes | Alkenyl substituents on an intermediate direct this pathway. acs.org |

| Cyclic Dimers | Substituted Vinylcyclohexenes | Common in butadiene dimerization. google.com |

Note: The specific structures for this compound dimerization would be derivatives of the examples listed, reflecting the starting monomer.

Trimerization Pathways

The trimerization of 1,3-dienes is a well-established process, particularly for 1,3-butadiene, which is catalytically converted to 1,5,9-cyclododecatriene (B1592173) on an industrial scale. researchgate.net Nickel(II) complexes are known to be effective catalysts for the trimerization of butadiene to 1,5,9-cyclododecatrienes. researchgate.net

Titanium-based catalysts, often in conjunction with organoaluminum compounds, are also highly effective for the cyclotrimerization of butadiene. The specific isomer of the resulting cyclododecatriene, such as (Z,E,E)-1,5,9-cyclododecatriene, can be selectively produced by tuning the catalyst system. researchgate.net While direct studies on the trimerization of this compound are not extensively detailed, the principles from butadiene chemistry suggest that cyclic trimers would be significant products under similar catalytic conditions. The reaction can also yield open-chain trimers, though often in lesser amounts compared to the cyclic counterparts when specific cyclotrimerization catalysts are used. researchgate.net

Table 2: Potential Trimerization Products of this compound and Catalytic Systems

| Product Type | Example Structure Name | Catalyst System |

| Cyclic Trimers | Substituted 1,5,9-Cyclododecatrienes | Nickel(II) complexes; Titanium-based catalysts with organoaluminum co-catalysts. researchgate.net |

| Linear Trimers | Various open-chain isomers | Can be formed as byproducts in oligomerization reactions. researchgate.net |

Note: The structures resulting from this compound trimerization would be substituted analogs of the listed examples.

Applications of Z 1,3 Octadiene in Complex Organic Synthesis and Materials Science Research

(Z)-1,3-Octadiene as a Chiral Building Block in Natural Product Synthesis

The stereochemistry of this compound makes it a valuable chiral synthon in the total synthesis of complex natural products. Its specific isomeric form allows for the controlled introduction of stereocenters, a critical aspect of synthesizing biologically active molecules. For instance, the (Z)-configuration is crucial in the synthesis of certain pheromones and other intricate natural compounds where biological activity is highly dependent on the precise three-dimensional arrangement of atoms.